molecular formula C9H8ClFO4S B1378743 Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate CAS No. 1461706-64-8

Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate

Cat. No. B1378743
M. Wt: 266.67 g/mol
InChI Key: XCXCRDLHYABAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate is a compound that has been used in laboratory experiments as a reagent or intermediate for the synthesis of organic molecules. It is a colorless solid that is soluble in common organic solvents. It is a versatile reagent with a wide variety of applications in organic synthesis, including the synthesis of drugs, pesticides, and other fine chemicals.

Scientific Research Applications

Synthesis and Chemical Processes

  • C–C Bond Formation in Floxacin Intermediates : A method for efficient C–C bond formation in the synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, utilizing rapid and efficient activation of carboxylic acid, is described. This process offers advantages in terms of material consumption, yield, and environmental friendliness, especially in a continuous-flow system (Guo, Yu, & Su, 2020).

  • Synthesis of Thromboxane Receptor Antagonist : A regioselective Heck cross-coupling strategy for large-scale preparation of a thromboxane receptor antagonist illustrates the use of ethyl acrylate and related compounds in complex chemical syntheses (D. C. W. and Mason, 1998).

Pharmacological Research

  • Antitumor Activity of Amino Acid Ester Derivatives : The synthesis and in vitro antitumor activity of amino acid ester derivatives containing 5-fluorouracil demonstrate the potential of these compounds in cancer treatment, particularly against leukaemia and liver cancer (Xiong et al., 2009).

  • Synthesis of Fluoromethyl and Difluoromethyl Analogues : The preparation of new fluoromethyl analogues of herbicides, starting from ethyl pyrazole-4-carboxylate, shows the chemical versatility of such compounds in the development of agricultural chemicals (Morimoto et al., 1990).

properties

IUPAC Name

ethyl 2-chlorosulfonyl-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-2-15-9(12)7-5-6(11)3-4-8(7)16(10,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXCRDLHYABAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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